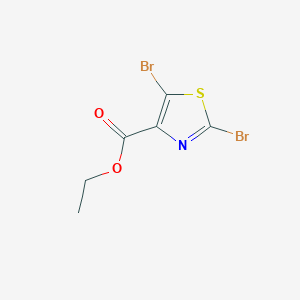

Ethyl 2,5-dibromothiazole-4-carboxylate

Beschreibung

Overview of Thiazole (B1198619) Heterocyclic Systems

Thiazoles are a fundamental class of five-membered aromatic heterocyclic compounds containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. This unique arrangement of heteroatoms imparts a distinct electronic character and reactivity to the thiazole ring, making it a privileged scaffold in various scientific domains. analis.com.mytandfonline.com The thiazole nucleus is a common feature in a multitude of natural products, including vitamin B1 (thiamine), and is a core component of many synthetic compounds with significant biological activities. analis.com.my The chemistry of thiazoles is rich and varied, with the ring system capable of undergoing a range of chemical transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. tandfonline.comresearchgate.net

Importance of Halogenated Thiazoles in Organic Synthesis

The introduction of halogen atoms onto the thiazole ring dramatically enhances its synthetic utility. Halogenated thiazoles serve as versatile building blocks in organic synthesis, primarily due to the ability of the halogen atoms to function as leaving groups in nucleophilic substitution reactions or as handles for the introduction of new functional groups via organometallic intermediates. researchgate.net The position and nature of the halogen substituent can significantly influence the reactivity of the thiazole ring, allowing for regioselective modifications. This strategic functionalization is crucial in the construction of complex molecules with desired electronic and steric properties.

Specific Context of Ethyl 2,5-dibromothiazole-4-carboxylate within Dibromothiazole Scaffolds

Within the broader class of halogenated thiazoles, dibromothiazole scaffolds represent a particularly valuable subset of synthetic intermediates. The presence of two bromine atoms offers multiple sites for sequential and selective functionalization. This compound is a prime example of such a scaffold, where the bromine atoms at the 2 and 5 positions, coupled with an electron-withdrawing carboxylate group at the 4-position, create a highly activated and synthetically versatile molecule. This specific arrangement of substituents allows for differential reactivity at the two bromine-substituted carbons, enabling chemists to perform selective chemical transformations. For instance, studies have shown that in bromine-Grignard exchange reactions, the C5 position exhibits preferential reactivity. wuxibiology.com

Research Rationale and Scope of Investigation

The unique structural features and synthetic potential of this compound warrant a detailed investigation into its chemical properties and applications. This article aims to provide a focused and comprehensive overview of this specific compound, detailing its synthesis, key chemical reactions, and its role as a valuable building block in the development of advanced materials and potentially in medicinal chemistry. The discussion will be strictly limited to the chemical aspects of the molecule, excluding any pharmacological or toxicological data.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2NO2S/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEIBOLCDWLABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586050 | |

| Record name | Ethyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208264-60-2 | |

| Record name | Ethyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,5-dibromo-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization

Synthetic Pathway

A documented synthesis of Ethyl 2,5-dibromothiazole-4-carboxylate involves a two-step process starting from readily available precursors. researchgate.net

Formation of the Thiazole (B1198619) Ring: The initial step involves the formation of a 2-aminothiazole (B372263) derivative. This is achieved through the condensation reaction of thiourea (B124793) with ethyl 3-bromopyruvate. This reaction proceeds via a Hantzsch-type thiazole synthesis, a classic and efficient method for constructing the thiazole core. tandfonline.comresearchgate.net

Dibromination: The resulting aminothiazole intermediate is then subjected to a dibromination reaction to yield the final product. This transformation is effectively carried out using copper(II) bromide (CuBr2), which serves as a brominating agent to install bromine atoms at the 2- and 5-positions of the thiazole ring. researchgate.net

Chemical and Physical Properties

This compound is a solid at room temperature. ijarsct.co.in Key identifying information for this compound is summarized in the table below.

| Property | Value |

| CAS Number | 208264-60-2 |

| Molecular Formula | C6H5Br2NO2S |

| Molecular Weight | 314.98 g/mol |

| Appearance | Solid |

| Synonyms | 2,5-Dibromo-thiazole-4-carboxylic acid ethyl ester, Ethyl 2,5-dibromo-4-thiazolecarboxylate |

Data sourced from multiple chemical suppliers.

Spectroscopic Data

While a detailed, publicly available spectrum is not provided in the search results, a recent study by Park et al. (2024) reports the synthesis and use of this compound, implying its full characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would have been performed to confirm its structure and purity. researchgate.net

Chemical Reactivity and Transformation Pathways of Ethyl 2,5 Dibromothiazole 4 Carboxylate

Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions are a powerful tool for the functionalization of aryl and heteroaryl halides, converting them into organometallic species that can react with a wide range of electrophiles. wikipedia.org In the case of ethyl 2,5-dibromothiazole-4-carboxylate, the two bromine atoms offer the potential for regioselective metalation.

The regioselectivity of the bromine-metal exchange is primarily governed by the electronic environment of the carbon-bromine bonds. The C2 position of the thiazole (B1198619) ring is inherently more electron-deficient than the C5 position due to the inductive effect of the adjacent nitrogen atom. This electronic disparity makes the C2-bromine bond more susceptible to metal-halogen exchange. Studies on related 2,4-dibromothiazole (B130268) systems have shown that metalation occurs preferentially at the more electron-deficient 2-position. researchgate.net Therefore, it is anticipated that the reaction of this compound with an organometallic reagent will predominantly lead to the formation of a 2-metallo-5-bromothiazole derivative.

The choice of the organometallic reagent can significantly influence the outcome of the halogen-metal exchange reaction. Organolithium reagents, such as n-butyllithium and s-butyllithium, are commonly employed for this purpose and are known to react regioselectively at the more acidic C2 position of polybromoimidazoles. rsc.org Similarly, Grignard reagents like ethylmagnesium bromide have also been used for regioselective metalation. rsc.org The use of different organometallic reagents can offer varying degrees of reactivity and selectivity, which can be harnessed for specific synthetic applications.

| Organometallic Reagent | Expected Major Product | Reference |

| n-Butyllithium | Ethyl 5-bromo-2-lithiothiazole-4-carboxylate | rsc.org |

| s-Butyllithium | Ethyl 5-bromo-2-lithiothiazole-4-carboxylate | rsc.org |

| Ethylmagnesium bromide | Ethyl 5-bromo-2-(magnesiobromido)thiazole-4-carboxylate | rsc.org |

| Phenyl lithium | Ethyl 5-bromo-2-lithiothiazole-4-carboxylate | rsc.org |

Table 1: Expected Products of Halogen-Metal Exchange with Various Organometallic Reagents.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for the functionalization of this compound. This reaction involves the displacement of a halide by a nucleophile, a process facilitated by the electron-deficient nature of the thiazole ring.

Similar to halogen-metal exchange, the reactivity of the bromine atoms in SNAr reactions is dictated by the electronic properties of the thiazole ring. The C2 position is more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. This preferential reactivity allows for the selective substitution of the C2-bromine atom, leaving the C5-bromine available for subsequent transformations. This reactivity pattern is observed in related thiazole derivatives where nucleophilic substitution occurs readily at the C2 position. evitachem.com

A wide variety of nucleophiles can be employed in the SNAr reactions of this compound, leading to the synthesis of a diverse range of derivatives. Amines and thiols are common nucleophiles used in these reactions. For instance, the reaction with primary or secondary amines can introduce amino functionalities, while thiols can be used to form thioether linkages. conicet.gov.ar The reaction conditions, such as the choice of solvent and base, can be optimized to achieve high yields and selectivity.

| Nucleophile | Product Type | Reference |

| Primary Amines (R-NH₂) | Ethyl 2-amino-5-bromothiazole-4-carboxylates | evitachem.com |

| Secondary Amines (R₂NH) | Ethyl 2-(dialkylamino)-5-bromothiazole-4-carboxylates | evitachem.com |

| Thiols (R-SH) | Ethyl 5-bromo-2-(alkylthio)thiazole-4-carboxylates | conicet.gov.ar |

| Alkoxides (R-O⁻) | Ethyl 5-bromo-2-alkoxythiazole-4-carboxylates | evitachem.com |

Table 2: Examples of Nucleophiles for SNAr Reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi reactions, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. jocpr.com this compound is an excellent substrate for these reactions, allowing for the introduction of a wide array of substituents at the C2 and C5 positions.

The differential reactivity of the two bromine atoms can be exploited to achieve selective mono- or di-functionalization. As observed in related dibromo-heterocyclic systems, cross-coupling reactions often occur preferentially at the more reactive C2 position. researchgate.net By carefully controlling the reaction conditions, including the choice of catalyst, ligand, and base, it is possible to achieve high regioselectivity. For example, palladium-catalyzed Suzuki couplings of 2,5-dibromo-3-hexylthiophene (B54134) with arylboronic acids have been shown to proceed with good yields and selectivity. researchgate.net

| Coupling Reaction | Coupling Partner | Expected Product (Mono-substitution at C2) | Reference |

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Ethyl 2-aryl-5-bromothiazole-4-carboxylate | researchgate.net |

| Stille Coupling | Organostannane (R-SnBu₃) | Ethyl 5-bromo-2-substituted-thiazole-4-carboxylate | researchgate.net |

| Negishi Coupling | Organozinc halide (R-ZnX) | Ethyl 5-bromo-2-substituted-thiazole-4-carboxylate | researchgate.net |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Ethyl 5-bromo-2-alkynylthiazole-4-carboxylate | researchgate.net |

Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. In the context of dihalogenated heterocycles like this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl substituents. Research has shown that for dihalothiazoles, the Suzuki-Miyaura coupling can be controlled to achieve mono- or diarylation with high selectivity. nih.govsigmaaldrich.comresearchgate.net The regioselectivity of the coupling is often influenced by the catalyst system and the reaction conditions. nih.govsigmaaldrich.com For 2,4-dihalothiazoles, coupling typically occurs preferentially at the more electrophilic C2 position. nih.gov While specific studies on this compound are limited, the general principles of Suzuki-Miyaura coupling on dihalothiazoles suggest that it is a viable method for its functionalization. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Dihalothiazole Systems

| Dihalothiazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Product | Reference |

| 2,4-Dibromothiazole | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Aryl-4-bromothiazole | doaj.org |

| 2,4-Diiodooxazole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | CsF | 4-Phenyl-2-iodooxazole | sigmaaldrich.com |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 2-Bromo-5-aryl-3-hexylthiophene | researchgate.net |

This table presents examples of Suzuki-Miyaura reactions on similar dihalogenated heterocyclic systems to illustrate the potential reactivity of this compound.

Other Cross-Coupling Methodologies (e.g., Negishi, Sonogashira, Stille)

Beyond the Suzuki-Miyaura reaction, this compound is amenable to other palladium-catalyzed cross-coupling methodologies, including Negishi, Sonogashira, and Stille couplings.

The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide, has been successfully applied to 2,4-dibromothiazole for the introduction of alkyl and aryl groups. wikipedia.org This reaction often proceeds with high regioselectivity, favoring the C2 position.

The Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.org This reaction is typically carried out under mild conditions and is tolerant of various functional groups. organic-chemistry.orgtcichemicals.com While specific examples with this compound are not extensively documented, the Sonogashira coupling is a widely used tool for the alkynylation of halo-heterocycles. masterorganicchemistry.com

The Stille coupling utilizes an organotin reagent and a palladium catalyst. This method has been employed for the synthesis of polymers where this compound is a monomeric unit.

Chemo- and Regioselective Coupling Strategies

A key aspect of the reactivity of this compound is the potential for chemo- and regioselective functionalization. The two bromine atoms at C2 and C5 exhibit different reactivities, which can be exploited to achieve selective mono- or di-substitution.

Generally, in 2,4-dihaloazoles, the C2 position is more reactive towards nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. nih.gov This selectivity is attributed to the electronic properties of the thiazole ring. However, in halogen-metal exchange reactions, the selectivity can be reversed. For instance, in 2,5-dibromopyridine, while cross-coupling occurs at C2, halogen-metal exchange is favored at C5. This has been explained by the nature of the LUMO (Lowest Unoccupied Molecular Orbital) involved in the different reaction mechanisms.

For this compound, it has been shown that bromine-Grignard exchange is selective for the C5 position. This selectivity is rationalized by considering the LUMO+1 orbitals of the molecule.

Reduction Reactions of the Thiazole Ring and Substituents

The functional groups on this compound, namely the ethyl ester and the bromo substituents, can be targeted by reduction reactions.

The ethyl ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgresearchgate.netyoutube.com This transformation would yield (2,5-dibromothiazol-4-yl)methanol. The reaction with LiAlH₄ typically proceeds via an aldehyde intermediate, which is further reduced to the alcohol. researchgate.netrsc.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. youtube.com

The bromo substituents on the thiazole ring can also undergo reduction, typically through catalytic hydrogenation or with metal hydrides, although this often requires forcing conditions. The relative ease of reduction of the different functional groups would need to be considered for selective transformations.

Oxidation Reactions Affecting the Thiazole Moiety

The thiazole ring in this compound can undergo oxidation. The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of a non-aromatic sulfoxide (B87167) or sulfone. masterorganicchemistry.com Common oxidizing agents for such transformations include meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comechemi.com The nitrogen atom can also be oxidized to form a thiazole N-oxide. masterorganicchemistry.com The specific outcome of the oxidation reaction can depend on the oxidant used and the reaction conditions. nih.gov For instance, treatment of some thiazole derivatives with m-CPBA can lead to ring-opening reactions. nih.gov

Condensation Reactions for Functional Group Modification

The ethyl ester group of this compound provides a handle for functional group modification through condensation reactions. A common transformation is the reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide. doaj.orgyoutube.comnih.govresearchgate.net This hydrazide derivative can then serve as a precursor for the synthesis of various heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, through further condensation reactions with appropriate reagents. researchgate.net The reaction of esters with hydrazine is a standard method for the preparation of hydrazides. nih.gov

Derivatization and Functionalization Strategies of Ethyl 2,5 Dibromothiazole 4 Carboxylate

Ester Hydrolysis and Carboxylic Acid Derivatization

The ethyl ester group at the 4-position of the thiazole (B1198619) ring is a primary site for initial modifications. One of the most fundamental transformations is its hydrolysis to the corresponding carboxylic acid, 2,5-dibromothiazole-4-carboxylic acid. This reaction is typically achieved under basic or acidic conditions. libretexts.org

Alkaline hydrolysis, or saponification, is often preferred as it is an irreversible reaction that proceeds to completion. libretexts.orgchemguide.co.uk This process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. libretexts.org The resulting product is the carboxylate salt, which can be subsequently protonated with a dilute acid to yield the free carboxylic acid. chemguide.co.uk

Alternatively, acidic hydrolysis can be employed by heating the ester in the presence of excess water and a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk This reaction is reversible, and to drive it towards completion, a large excess of water is typically used. libretexts.org

Once the carboxylic acid is obtained, it opens up a plethora of possibilities for further derivatization. Standard coupling reactions can be employed to form amides, which are important functional groups in many biologically active molecules. For instance, the carboxylic acid can be activated with reagents like thionyl chloride or a carbodiimide (B86325) and then reacted with a primary or secondary amine to yield the corresponding amide derivative.

Interactive Table: Conditions for Hydrolysis of Ethyl 2,5-dibromothiazole-4-carboxylate

| Reaction | Reagents | Conditions | Product |

| Alkaline Hydrolysis | Sodium Hydroxide (aq) | Reflux | 2,5-dibromothiazole-4-carboxylate salt |

| Acidic Hydrolysis | Dilute Hydrochloric Acid | Reflux | 2,5-dibromothiazole-4-carboxylic acid |

Alkylation and Acylation Reactions on the Thiazole Core

The two bromine atoms on the thiazole ring are key handles for introducing carbon-carbon bonds through various cross-coupling reactions. However, direct alkylation or acylation of the thiazole ring itself, akin to Friedel-Crafts reactions, is less common for this specific substrate due to the electron-deficient nature of the thiazole ring, which is further deactivated by the two bromine atoms and the carboxylate group. sigmaaldrich.com

Friedel-Crafts reactions, which involve the reaction of an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, are a classic method for acylating aromatic systems. sigmaaldrich.comyoutube.com Similarly, Friedel-Crafts alkylation introduces an alkyl group. youtube.com However, the highly deactivated nature of the this compound ring system makes it a poor substrate for these electrophilic aromatic substitution reactions. sigmaaldrich.com

More effective strategies for introducing alkyl and acyl groups involve transition-metal-catalyzed cross-coupling reactions at the bromine positions, which are discussed in section 4.5. These methods offer greater control and broader substrate scope for functionalizing the thiazole core. mdpi.com

Introduction of Nitrogen-Containing Functional Groups

The introduction of nitrogen-containing functional groups is a critical step in the synthesis of many pharmaceutical compounds. wordpress.com For this compound, this can be achieved primarily through the displacement of the bromine atoms. Amines, which are characterized by nitrogen atoms with single bonds to hydrogen and carbon, are a key class of such functional groups. youtube.comlibretexts.org

Nucleophilic aromatic substitution (SNAAr) reactions can be employed to introduce amino groups. By reacting the dibromo-thiazole with a nitrogen nucleophile, such as an amine or ammonia, one or both bromine atoms can be replaced. The reactivity of the bromine atoms at the C2 and C5 positions can differ, potentially allowing for selective substitution under carefully controlled conditions.

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a more general and efficient method for forming carbon-nitrogen bonds. This reaction utilizes a palladium catalyst to couple an amine with the aryl halide (the dibromo-thiazole). This method is compatible with a wide range of amines, including primary and secondary amines, and offers high yields and functional group tolerance.

Interactive Table: Methods for Introducing Nitrogen Functional Groups

| Reaction Type | Reagents | Product Type |

| Nucleophilic Aromatic Substitution | Amine/Ammonia | Amino-thiazole derivative |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | Amino-thiazole derivative |

Cyanation Reactions for Nitrile Introduction

The conversion of the bromo substituents to nitrile (cyano) groups is a valuable transformation in organic synthesis, as nitriles are versatile intermediates that can be converted into various other functional groups, including amines, carboxylic acids, and tetrazoles. wikipedia.orgnih.gov

Several methods exist for the cyanation of aryl halides. wikipedia.org The Rosenmund-von Braun reaction, a classical method, involves the use of stoichiometric copper(I) cyanide. wikipedia.org However, modern approaches often utilize palladium or nickel-catalyzed reactions, which are more efficient and can be performed under milder conditions. wikipedia.orgresearchgate.net

A common method is the palladium-catalyzed cyanation using zinc cyanide as the cyanide source. youtube.com This reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. youtube.com Nickel-catalyzed cyanations have also emerged as a cost-effective alternative to palladium-based systems. researchgate.net These reactions can tolerate a variety of functional groups, making them suitable for complex molecules. researchgate.net

Interactive Table: Cyanation Reaction Conditions

| Catalyst System | Cyanide Source | Typical Conditions |

| Palladium(0) | Zinc Cyanide | DMF, heat |

| Nickel(II) | Zinc Cyanide | DMAP, mild conditions |

| Copper(I) | Copper(I) Cyanide | High temperature |

Strategies for Further Bromine Atom Modification or Removal

The bromine atoms on the thiazole ring are highly versatile handles for a wide array of chemical transformations, beyond the introduction of nitrogen and cyano groups. ump.edu.plnih.gov Transition-metal-catalyzed cross-coupling reactions are the most powerful tools for this purpose.

Suzuki Coupling: This reaction involves the coupling of the dibromo-thiazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a robust method for forming carbon-carbon bonds and introducing aryl, heteroaryl, or alkyl groups.

Stille Coupling: In a Stille coupling, an organotin reagent is coupled with the dibromo-thiazole using a palladium catalyst. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups by coupling the dibromo-thiazole with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction is used to introduce alkyne moieties by coupling the dibromo-thiazole with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

In addition to forming new bonds, the bromine atoms can also be removed through hydrodebromination . This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, or other hydride sources. This allows for the synthesis of mono-bromo or fully debrominated thiazole derivatives, further expanding the synthetic utility of the starting material.

Interactive Table: Cross-Coupling Reactions for Bromine Modification

| Reaction Name | Coupling Partner | Introduced Group | Catalyst |

| Suzuki Coupling | Boronic acid/ester | Aryl, heteroaryl, alkyl | Palladium |

| Stille Coupling | Organotin reagent | Aryl, heteroaryl, alkyl, vinyl | Palladium |

| Heck Coupling | Alkene | Alkenyl | Palladium |

| Sonogashira Coupling | Terminal alkyne | Alkynyl | Palladium/Copper |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2,5 Dibromothiazole 4 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) frameworks.

For Ethyl 2,5-dibromothiazole-4-carboxylate , the ¹H NMR spectrum is expected to be relatively simple due to the absence of protons on the thiazole (B1198619) ring. The signals would arise exclusively from the ethyl group protons. A quartet would be anticipated for the methylene (B1212753) protons (-CH₂-) of the ethyl group, shifted downfield due to the deshielding effect of the adjacent oxygen atom of the ester. These protons would be coupled to the methyl protons. A triplet would be expected for the terminal methyl protons (-CH₃) of the ethyl group, appearing more upfield.

In the case of the derivative ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate , the ¹H NMR spectrum is more complex, providing a wealth of structural information. nih.gov The ethyl group protons appear as a triplet at 1.28 ppm (CH₃) and a quartet at 4.24 ppm (CH₂). nih.gov The thiazole ring now has a proton at the 5-position, which appears as a singlet at 7.82 ppm. nih.gov The protons of the 2-nitrobenzylidene moiety give rise to a series of signals in the aromatic region (7.60-8.02 ppm), while the N-H and C-H protons of the hydrazinylidene linker appear as singlets at 12.63 ppm and 8.37 ppm, respectively. nih.gov

Table 1: ¹H NMR Data for Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 1.28 | t | 3H | -CH₃ (ethyl group) |

| 4.24 | q | 2H | -OCH₂- (ethyl group) |

| 7.60 | dt | 1H | Ar-H |

| 7.78 | t | 1H | Ar-H |

| 7.82 | s | 1H | C-5 (thiazole ring) |

| 8.02 | m | 2H | Ar-H |

| 8.37 | s | 1H | -CH=N- |

The ¹³C NMR spectrum of This compound would be expected to show distinct signals for each unique carbon atom. The carbonyl carbon (C=O) of the ester group would appear at the most downfield position, typically in the range of 160-170 ppm. libretexts.org The two carbons of the ethyl group (-OCH₂- and -CH₃) would be found in the upfield region. libretexts.org The carbons of the dibrominated thiazole ring (C2, C4, and C5) would have chemical shifts influenced by the electronegative bromine and sulfur atoms, as well as the ester group.

For the derivative ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate , the ¹³C NMR spectrum confirms the proposed structure. nih.gov The ethyl group carbons are observed at 14.6 ppm (-CH₃) and 60.9 ppm (-OCH₂-). nih.gov The thiazole ring carbons (C2, C4, and C5) are found at 168.2 ppm, 143.3 ppm, and 120.2 ppm, respectively. nih.gov The carbonyl carbon resonates at 161.7 ppm. nih.gov The carbons of the aromatic ring and the imine linker are also clearly resolved. nih.gov

Table 2: ¹³C NMR Data for Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate nih.gov

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 14.6 | -CH₃ |

| 60.9 | -OCH₂- |

| 120.2 | C-5 (thiazole ring) |

| 125.2, 128.1, 128.7, 130.4, 137.4, 147.9 | Ar-C |

| 137.6 | -CH=N- |

| 143.3 | C-4 (thiazole ring) |

| 161.7 | C=O |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms in complex molecules. researchgate.net

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks. For This compound , a COSY spectrum would show a clear correlation between the methylene and methyl protons of the ethyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This technique would definitively assign the proton signals of the ethyl group to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. youtube.com For the title compound and its derivatives, HMBC is invaluable for connecting different fragments of the molecule. For instance, it could show correlations from the methylene protons of the ethyl group to the carbonyl carbon and to C4 of the thiazole ring, confirming the ester linkage and its position.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of molecular weight and elemental composition. nih.gov

HRMS is a powerful technique that measures the mass-to-charge ratio with very high accuracy, enabling the determination of the elemental formula of a compound. nih.gov For This compound (C₆H₅Br₂NO₂S), the expected exact mass would be calculated, and the characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) would be a key identifying feature.

In the analysis of the derivative ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate , HRMS confirmed its elemental composition. The calculated mass for the protonated molecule [M+H]⁺ was 321.9680, and the experimentally found mass was in close agreement. nih.gov A sodium adduct [M+Na]⁺ was also observed. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This provides detailed structural information by revealing how the molecule breaks apart. d-nb.infonih.gov

For This compound , a likely fragmentation pathway would involve the loss of the ethoxy group (-OC₂H₅) or the entire ethyl ester group. Cleavage of the thiazole ring itself could also occur under higher energy conditions.

For more complex derivatives, MS/MS is essential for sequencing different parts of the molecule. The fragmentation pattern of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate would be expected to show characteristic losses, such as the nitro group (NO₂), the ethyl group, and cleavage at the hydrazinyl linker, providing unambiguous evidence for the connectivity of the different structural units. herbmedpharmacol.com

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Ethyl 2-bromothiazole-4-carboxylate |

| ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate |

| 2,5-DIBROMOTHIAZOLE |

| Ethyl 1,3-dithiane-2-carboxylate |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is a solid at room temperature sigmaaldrich.com, this technique would provide invaluable information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

The process would begin with the growth of a high-quality single crystal of the compound, a step that can be a significant experimental hurdle. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

A full crystallographic study on this compound would be expected to reveal:

Molecular Conformation: The spatial orientation of the ethyl ester group relative to the thiazole ring. This includes the torsion angles that define the planarity or non-planarity of the molecule.

Thiazole Ring Geometry: Precise bond lengths and angles of the thiazole ring, which could be influenced by the presence of two bulky bromine atoms and the electron-withdrawing carboxylate group.

Intermolecular Interactions: The manner in which the molecules pack together in the crystal. Due to the presence of bromine, nitrogen, sulfur, and oxygen atoms, a variety of non-covalent interactions could be anticipated, such as halogen bonding (Br···N or Br···O), π-π stacking between thiazole rings, or other dipole-dipole interactions. Such interactions are crucial in governing the physical properties of the solid. For example, studies on other brominated thiazole derivatives have revealed the significant role of halogen bonding in directing the crystal packing. mdpi.comresearchgate.net

While no specific crystal structure data for this compound is publicly available, the table below represents the type of crystallographic data that would be obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound This table is for illustrative purposes to show the expected data from an X-ray crystallography experiment, as specific data for this compound is not currently published.

| Parameter | Expected Data |

|---|---|

| Chemical Formula | C₆H₅Br₂NO₂S |

| Formula Weight | 314.98 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c) |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | ? ų |

| Z (molecules per unit cell) | ? |

| Density (calculated) | ? g/cm³ |

| Key Bond Lengths | C=O, C-O, C-S, C-N, C-Br |

Analysis of derivatives, such as those where the bromine atoms are replaced or the ethyl group is modified, would allow for a systematic study of how structural changes affect the crystal packing and solid-state properties. researchgate.netresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and these vibrations can be detected as absorption bands in an IR spectrum or as scattered light in a Raman spectrum. These two techniques are often used together as they provide complementary information due to different selection rules.

For this compound, a combined IR and Raman analysis would confirm the presence of its key structural features. Theoretical methods, like Density Functional Theory (DFT), are often employed alongside experimental work to aid in the assignment of complex vibrational modes. nih.gov

The expected characteristic vibrational frequencies for the principal functional groups are:

Carbonyl (C=O) Stretching: The ethyl ester group contains a carbonyl group, which would give rise to a strong, sharp absorption band in the IR spectrum, typically in the region of 1700-1730 cm⁻¹. This is one of the most easily identifiable peaks in the spectrum.

C-O Stretching: The C-O single bonds of the ester group would produce strong bands in the fingerprint region of the IR spectrum, generally between 1000-1300 cm⁻¹.

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring would appear in the 1400-1650 cm⁻¹ region. The exact positions would be sensitive to the substitution pattern.

C-H Stretching and Bending: Vibrations from the ethyl group's C-H bonds would be observed. Stretching vibrations typically occur in the 2850-3000 cm⁻¹ range, while bending vibrations are found at lower frequencies.

C-Br Stretching: The vibrations of the carbon-bromine bonds would be found at lower wavenumbers, typically below 700 cm⁻¹, in the far-IR and Raman spectra.

The table below summarizes the expected vibrational modes and their approximate frequency ranges for this compound, based on established group frequencies.

Table 2: Expected Characteristic Vibrational Frequencies for this compound This table is illustrative and based on general frequency ranges for functional groups, as a specific experimental spectrum for this compound is not publicly available.

| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Ethyl Group (CH₃, CH₂) | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Carbonyl (Ester) | C=O Stretch | 1700 - 1730 | Strong |

| Thiazole Ring | C=N, C=C Stretch | 1400 - 1650 | Medium to Strong |

| Ethyl Group (CH₃, CH₂) | C-H Bend | 1350 - 1470 | Medium |

| Ester Group | C-O Stretch | 1000 - 1300 | Strong |

| Thiazole Ring | Ring Bending/Deformation | 800 - 1200 | Medium |

By comparing the spectra of this compound with its derivatives, researchers could precisely determine how modifications to the molecule affect its vibrational properties, providing deeper insight into its electronic structure.

Computational and Theoretical Chemistry Studies of Ethyl 2,5 Dibromothiazole 4 Carboxylate

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to modern computational chemistry, providing a detailed description of a molecule's behavior at the electronic level.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is employed to calculate properties such as electron density, molecular geometry, and electrostatic potential maps. For Ethyl 2,5-dibromothiazole-4-carboxylate, a DFT calculation, likely using a basis set such as 6-311G(d,p), would first involve geometry optimization to find the lowest energy structure. researchgate.net

From this optimized structure, an analysis of the molecular electrostatic potential (MEP) surface can be performed. The MEP map illustrates the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. For this compound, negative potential (red/yellow areas) would be expected around the nitrogen atom, the carbonyl oxygen of the ester group, and to a lesser extent, the bromine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue areas) would likely be concentrated around the hydrogen atoms of the ethyl group. This type of analysis is crucial for predicting intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net

For this compound, the HOMO would likely be distributed over the thiazole (B1198619) ring and the bromine atoms, while the LUMO would be centered on the thiazole ring and the electron-withdrawing carboxylate group. Analysis of higher energy unoccupied orbitals (LUMO+1, LUMO+2) can provide further insight into the molecule's electronic absorption properties and potential for electronic transitions. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) (Hypothetical) | Description |

| LUMO+2 | -0.50 | Third lowest energy site for electron acceptance. |

| LUMO+1 | -1.20 | Second lowest energy site for electron acceptance. |

| LUMO | -2.15 | Primary site for accepting electrons (nucleophilic attack). |

| HOMO | -6.80 | Primary site for donating electrons (electrophilic attack). |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations.

Conformational Analysis and Energy Landscapes

A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry. nih.gov The lowest points on this landscape correspond to the most stable conformers. For this compound, it is expected that the most stable conformer would have the carbonyl group oriented to minimize steric hindrance with the adjacent bromine atom at position 5, likely adopting a planar or near-planar arrangement with the thiazole ring to maximize conjugation. nih.gov

Prediction of Reactivity and Regioselectivity

Computational methods are invaluable for predicting how and where a molecule will react. For this compound, the two bromine atoms at positions 2 and 5 are the most likely sites for substitution or coupling reactions. Studies on 2,4-dibromothiazole (B130268) have shown that cross-coupling reactions preferentially occur at the more electron-deficient 2-position. tum.denih.govacs.org

For the 2,5-dibromo analogue, DFT calculations of local reactivity descriptors, such as Fukui functions or condensed-to-atom electrophilic and nucleophilic attack indices, could predict the relative reactivity of the C2 and C5 positions. The electron-withdrawing ester at C4 would influence the electron density across the ring. It is plausible that the C2 position remains more electrophilic and thus more susceptible to nucleophilic attack or metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. tum.denih.gov A bromine-lithium or bromine-magnesium exchange reaction could also be directed to one of these positions, allowing for the formation of a nucleophilic carbon center for subsequent reactions. tum.de

Modeling of Reaction Mechanisms

Beyond predicting reactivity, computational chemistry can model the entire pathway of a chemical reaction. This involves identifying the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. nih.gov

For a potential reaction, such as a Negishi cross-coupling at the C2 position of this compound, a computational model could map the energy profile of the oxidative addition, transmetalation, and reductive elimination steps. acs.org This would provide a detailed, step-by-step understanding of the reaction, helping to explain observed reaction rates and yields or to optimize reaction conditions. Such modeling has been applied to understand the mechanistic pathways for the formation and reaction of other thiazole derivatives. nih.govresearchgate.net

Comparison with Experimental Observations

The ultimate validation of any computational model is its agreement with experimental data. While comprehensive studies on this compound are scarce, in a typical research workflow, calculated properties would be compared directly with experimental results.

Structural Parameters: Calculated bond lengths and angles from DFT geometry optimization can be compared with data from X-ray crystallography. nih.gov

Spectroscopic Data: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated and compared to experimental spectra to confirm the structure. researchgate.net

Reactivity: The predicted regioselectivity of reactions can be compared with the product distribution observed in laboratory experiments. For instance, if a cross-coupling reaction is performed, the ratio of products substituted at C2 versus C5 would be compared to the computationally predicted outcome. researchgate.nettum.de

This iterative process of prediction and experimental validation is crucial for refining theoretical models and building a robust understanding of a molecule's chemical behavior.

Applications in Advanced Organic Synthesis

Ethyl 2,5-dibromothiazole-4-carboxylate as a Versatile Synthetic Building Block

The versatility of this compound stems from the presence of three distinct functional groups: an ethyl ester and two bromine atoms at positions C2 and C5 of the thiazole (B1198619) ring. These sites offer orthogonal reactivity, enabling chemists to perform a sequence of chemical transformations in a controlled manner.

The thiazole nucleus itself is a key component in many biologically active compounds, including antimicrobial agents and kinase inhibitors. nih.govnih.govnih.gov The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, while the two bromine atoms serve as handles for introducing further complexity through various cross-coupling reactions. This multi-faceted reactivity allows the compound to act as a central scaffold, from which a wide array of derivatives can be systematically generated.

Synthesis of Complex Heterocyclic Systems

The thiazole core is a fundamental structural motif in medicinal chemistry and materials science. nih.govresearchgate.net this compound serves as an ideal starting material for the synthesis of more elaborate heterocyclic systems. By leveraging the reactivity of the bromine atoms, the thiazole ring can be annulated or linked to other heterocyclic units.

For instance, sequential cross-coupling reactions can be employed to fuse aromatic or heteroaromatic rings onto the thiazole core, leading to the formation of polycyclic aromatic systems. Furthermore, the compound can be used to synthesize bi-heterocyclic molecules, where the thiazole unit is connected to other important heterocycles like pyrazoles, pyrimidines, or benzimidazoles. nih.govnih.gov These complex structures are often investigated for enhanced biological activity, as seen in the development of novel anticancer agents and c-Met kinase inhibitors. nih.govnih.gov

Chemo- and Regioselective Functionalization of Polyhalogenated Thiazoles

A significant challenge and opportunity in using polyhalogenated heterocycles is achieving chemo- and regioselectivity—the ability to selectively functionalize one position over another. In this compound, the two bromine atoms exhibit different electronic environments, which can be exploited for selective reactions.

The bromine atom at the C2 position is generally more reactive towards nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent ring nitrogen atom. This differential reactivity allows for the selective replacement of the C2-bromine while leaving the C5-bromine intact. Subsequently, the second bromine atom can be functionalized under different reaction conditions. This stepwise approach is crucial for the unambiguous synthesis of unsymmetrically disubstituted thiazoles. rsc.org

Table of Regioselective Reactions

| Reaction Type | More Reactive Position | Less Reactive Position | Typical Conditions |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C2-Br | C5-Br | Pd(OAc)₂/Xantphos, base nih.gov |

| Nucleophilic Aromatic Substitution | C2-Br | C5-Br | Strong nucleophile, heat |

| Metal-Halogen Exchange | C2-Br | C5-Br | n-BuLi or Grignard reagents at low temperature nih.gov |

This regioselective functionalization is a powerful strategy for building molecular complexity and is a cornerstone of modern heterocyclic chemistry. rsc.org

Development of Novel Synthetic Methodologies Utilizing the Thiazole Core

The availability of well-defined, reactive building blocks like this compound stimulates the development of new synthetic methods. Chemists utilize such substrates to test and optimize novel reaction conditions, particularly for metal-catalyzed cross-coupling reactions. For example, the synthesis of thiazole-based c-Met kinase inhibitors has involved the application of highly active catalyst systems like Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling with bromo-thiazole derivatives. nih.gov

Furthermore, the predictable reactivity of this compound allows for its use in developing one-pot or tandem reaction sequences, where multiple transformations occur in a single reaction vessel. researchgate.net These processes are highly efficient, reducing waste and simplifying the synthesis of complex target molecules. The reliable performance of the thiazole core in these reactions helps establish new, broadly applicable synthetic protocols for the construction of substituted heterocyclic compounds.

Applications in Medicinal Chemistry Research

Design and Synthesis of Novel Thiazole-Containing Bioactive Compounds

The core structure of Ethyl 2,5-dibromothiazole-4-carboxylate provides a scaffold for developing new biologically active molecules. The presence of two bromine atoms at positions 2 and 5 of the thiazole (B1198619) ring allows for selective functionalization through various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. evitachem.com This enables medicinal chemists to introduce a wide range of substituents to explore and optimize biological activity.

The synthesis of novel thiazole derivatives often begins with a foundational molecule like a 2-aminothiazole (B372263) or a substituted thioamide, which undergoes cyclization to form the thiazole ring. researchgate.netresearchgate.net For instance, the Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-haloketone. In the context of this compound, it often acts as an intermediate that can be further modified. chemdad.com Researchers can replace the bromine atoms with various functional groups to create libraries of new compounds for biological screening. evitachem.com This strategic modification is fundamental to the design process, aiming to enhance potency, selectivity, and pharmacokinetic properties of the resulting molecules. The ethyl ester at the 4-position can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives, further expanding the chemical diversity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on how modifications at the 2, 4, and 5-positions of the thiazole ring affect their pharmacological properties. cbijournal.com

Computational studies, such as molecular docking, are often used alongside synthesis to rationalize the observed SAR. academie-sciences.fr These studies can predict how different derivatives bind to the active sites of target enzymes or receptors. For instance, in cholinesterase inhibitors, hydrogen bonding between the thiazole's NH group and specific amino acids like His438 in the enzyme's active site can be a key interaction for inhibitory activity. academie-sciences.fr The type and position of substituents, such as electron-withdrawing or electron-donating groups, can influence these interactions and, consequently, the biological potency. academie-sciences.fr

Development of Antimicrobial Agents

The thiazole scaffold is a key component in many compounds developed for their antimicrobial properties. cbijournal.comnih.gov this compound serves as a valuable precursor for creating novel antimicrobial agents. By replacing the bromine atoms with various pharmacophores, researchers can synthesize derivatives with potential activity against a range of bacterial and fungal pathogens. cbijournal.comresearchgate.net

Research has shown that thiazole derivatives can exhibit significant antibacterial and antifungal effects. researchgate.net For example, studies on various 2,4,5-substituted thiazoles have demonstrated their potential as antimicrobial agents. cbijournal.com The specific substitutions dictate the spectrum and potency of the activity. Some synthesized thiazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net

Table 1: Antimicrobial Activity of Selected Thiazole Derivatives

| Compound Type | Target Organisms | Activity Level | Reference |

|---|---|---|---|

| Ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives | B. subtilis, A. niger | Derivatives with cyano and fluoro groups showed moderate inhibition. | cbijournal.com |

| Ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives | Various microorganisms | Some derivatives exhibited promising activity. | researchgate.net |

| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Gram-positive bacteria, Candida albicans | Nineteen compounds showed significant antibacterial potential; nine showed moderate to weak antifungal activity. | researchgate.net |

| Heteroaryl(aryl) thiazole derivatives | E. coli, B. cereus, S. Typhimurium | Moderate to good antibacterial activity was observed. | nih.gov |

Exploration of Anticancer Activities

The thiazole ring is a prominent feature in several anticancer agents, and derivatives of this compound are actively explored for their potential as new cancer therapeutics. nih.govnih.gov The versatility of this scaffold allows for the synthesis of compounds that can target various mechanisms involved in cancer cell growth and proliferation. mdpi.comresearchgate.net

Numerous studies have reported the synthesis of thiazole derivatives with significant in vitro antitumor activity against a panel of human tumor cell lines. nih.govmdpi.com For example, certain ethyl 2-substituted-aminothiazole-4-carboxylate analogs have shown remarkable activity against leukemia cell lines. nih.gov The introduction of different side chains and functional groups onto the thiazole core is a key strategy. Some derivatives have demonstrated a broad spectrum of activity against multiple cancer cell types, including lung, colon, and breast cancer. nih.govresearchgate.netnih.gov

Table 2: Anticancer Activity of Selected Thiazole Derivatives

| Compound Type | Cell Lines Tested | Key Findings | Reference |

|---|---|---|---|

| Ethyl 2-substituted-aminothiazole-4-carboxylate analogs | 60 human tumor cell lines (NCI) | Compound 14 showed remarkable activity against the RPMI-8226 leukemia cell line. | nih.gov |

| Thiazole-5-carboxamide derivatives | A-549 (Lung), Bel7402 (Liver), HCT-8 (Colon) | A 4-chloro-2-methylphenyl amido substituted thiazole showed the highest activity (48% inhibition) against A-549. | mdpi.com |

| Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | 60 subpanel tumor cell lines (NCI) | Compound 9b revealed a broad spectrum of activity against 29 of the tested cell lines. | researchgate.net |

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (Breast), HepG2 (Liver) | Compound 4c was the most active, with IC50 values of 2.57 µM in MCF-7 and 7.26 µM in HepG2. | researchgate.net |

Utility in Anti-Gout Drug Synthesis (e.g., Febuxostat Precursors)

This compound and structurally related compounds are important intermediates in the synthesis of the anti-gout medication Febuxostat. epo.orgguidechem.com Febuxostat, chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, functions by inhibiting xanthine (B1682287) oxidase, a key enzyme in uric acid production.

The synthesis of Febuxostat involves constructing the substituted thiazole core. scispace.com While various synthetic routes exist, many rely on building the thiazole ring and then introducing the necessary functional groups. epo.orggoogle.comgoogle.com A bromo-substituted thiazole ester, such as Ethyl 2-bromothiazole-5-carboxylate, can be used in a Suzuki coupling reaction with a boronic acid derivative to introduce the 2-aryl group, a key structural feature of Febuxostat. guidechem.com Following the coupling reaction, hydrolysis of the ethyl ester group yields the final carboxylic acid product. guidechem.com The dibrominated nature of this compound makes it a potentially valuable starting material for creating such precursors, allowing for sequential and site-selective reactions to build the complex structure of Febuxostat.

Other Pharmacological Applications

The structural versatility of the thiazole nucleus has led to its incorporation into compounds with a wide range of pharmacological activities beyond antimicrobial and anticancer effects. cbijournal.com Derivatives originating from scaffolds like this compound are investigated for numerous other therapeutic purposes.

These applications include:

Anti-inflammatory and Analgesic Agents: Certain thiazole derivatives have shown good anti-inflammatory and analgesic activities, with some compounds exhibiting potency comparable to standard drugs like indomethacin. nih.gov Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Anticonvulsant Activity: Thiazole-containing compounds have been developed and tested for their ability to prevent seizures, showing strong anticonvulsant action in experimental models. nih.gov

Anti-HIV Agents: The thiazole scaffold is present in drugs like Ritonavir, an antiretroviral medication used in the treatment of HIV. cbijournal.com This has spurred further research into new thiazole derivatives as potential anti-HIV agents. researchgate.net

Antioxidant Activity: Some series of thiazole derivatives have demonstrated significant antioxidant properties, which are beneficial in combating oxidative stress-related diseases. nih.gov

Anti-diabetic and Other Activities: The diverse biological profile of thiazoles also includes potential applications as anti-diabetic, anti-tubercular, and anti-viral agents. cbijournal.com

Applications in Materials Science Research

Incorporation of Ethyl 2,5-dibromothiazole-4-carboxylate into π-Conjugated Systems

The dibromo-functionality of this compound makes it an ideal monomer for polymerization reactions that form carbon-carbon bonds, such as Suzuki and Stille cross-coupling reactions. wiley-vch.dewikipedia.org These reactions are instrumental in the synthesis of π-conjugated polymers, where alternating electron-donating and electron-accepting units are linked to create materials with specific electronic band gaps and charge transport properties.

Thiazole-containing compounds are actively being explored for their use in organic electronics. researchgate.net The electron-withdrawing nature of the thiazole (B1198619) ring can enhance the electron-accepting properties of a material, which is crucial for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org The synthesis of organic semiconductors often involves the polymerization of halogenated heterocycles. nih.gov For instance, a structurally similar class of compounds, 2,5-bis(5-bromothiophen-2-yl)thiazole-4-carboxylates (TTzCs), has been synthesized and used to create conjugated polymers for organic photodetectors. digitellinc.com These polymers, when blended with a non-fullerene acceptor, demonstrated broadband external quantum efficiency, highlighting the potential of thiazole-4-carboxylate derivatives in optoelectronic devices. digitellinc.com

The general synthetic approach for creating these polymers involves a palladium-catalyzed cross-coupling reaction, such as Stille or Suzuki polymerization, between the dibrominated thiazole monomer and a suitable organometallic co-monomer (e.g., a distannylated or diboronylated aromatic compound). The properties of the resulting polymer can be fine-tuned by the choice of the co-monomer and the side chains attached to the polymer backbone.

Table 1: Representative Properties of Thiazole-Based Conjugated Polymers for Organic Electronics

| Property | Representative Value Range | Significance in Organic Electronics |

| Highest Occupied Molecular Orbital (HOMO) Energy Level | -5.0 to -5.8 eV | Influences the open-circuit voltage in OPVs and the stability of p-type OFETs. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy Level | -3.0 to -4.0 eV | Determines the electron affinity and is crucial for electron transport in n-type OFETs and OPVs. |

| Electrochemical Band Gap | 1.5 to 2.5 eV | Dictates the absorption spectrum of the material, which is critical for light-harvesting applications. |

| Charge Carrier Mobility | 10⁻⁵ to 10⁻¹ cm²/Vs | A measure of how efficiently charge carriers move through the material, impacting device performance. |

Thiazole and its derivatives are known to be intrinsically fluorescent. scientificarchives.com The rigid and planar structure of the thiazole ring, when incorporated into a larger conjugated system, can lead to materials with strong luminescence. nih.govscientificarchives.com The emission properties can be tuned by modifying the chemical structure, for instance, by introducing different substituents or by extending the π-conjugation. nih.gov Thiazolo[5,4-d]thiazole (TTz), a fused thiazole system, has shown remarkable fluorescent properties, with emission spanning the visible spectrum depending on the molecular packing in the solid state. nih.govrsc.org

This compound can serve as a precursor to create a variety of fluorescent small molecules and polymers. Through cross-coupling reactions at the bromine positions, various fluorophores can be attached to the thiazole core. The ethyl carboxylate group can also be modified to further tune the photophysical properties or to attach the molecule to other systems. The development of such materials is of great interest for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. scientificarchives.comresearchgate.net

Precursor for Specialty Chemicals with Advanced Properties

The reactivity of the bromine and ethyl carboxylate functionalities makes this compound a versatile precursor for a wide range of specialty chemicals. The bromine atoms can be substituted through various nucleophilic and cross-coupling reactions to introduce a wide array of functional groups. researchgate.net For example, the synthesis of 2,4'-bithiazoles, which are of interest for their biological activity and as ligands, can be achieved starting from 2,4-dibromothiazole (B130268). researchgate.net Similarly, this compound can be used to synthesize complex molecules with potential applications in medicinal chemistry and as functional dyes.

Applications in Polymer Science and Functional Materials

Beyond conjugated polymers, this compound holds promise for the development of other functional polymers. The thiazole unit can be incorporated into polymer backbones to enhance thermal stability and introduce specific chemical functionalities. The ethyl carboxylate group offers a handle for post-polymerization modification, allowing for the attachment of various side chains to tailor the polymer's properties, such as solubility, processability, and self-assembly behavior. The presence of bromine atoms also allows for the polymer to be used as a macroinitiator or as a platform for grafting other polymer chains, leading to the creation of block copolymers and other complex architectures.

Table 2: Potential Functional Polymers Derived from this compound

| Polymer Type | Potential Synthetic Route | Potential Applications |

| Polyesters/Polyamides | Polycondensation of a diol/diamine with a dicarboxylic acid derived from the hydrolysis of the ethyl carboxylate groups on a polymerized thiazole backbone. | High-performance plastics, fibers, and films with enhanced thermal and chemical resistance. |

| Graft Copolymers | Atom Transfer Radical Polymerization (ATRP) initiated from the brominated sites of a pre-formed polymer containing the thiazole unit. | Compatibilizers for polymer blends, surface modifiers, and drug delivery systems. |

| Cross-linked Materials | Curing of polymers containing the dibromothiazole unit with a suitable cross-linking agent. | Thermosetting resins, coatings, and adhesives with improved mechanical properties. |

Future Research Directions and Challenges

Exploration of Asymmetric Synthesis Approaches

While Ethyl 2,5-dibromothiazole-4-carboxylate itself is achiral, its derivatives can possess stereogenic centers, which are crucial for biological activity. In drug discovery, it is common for one enantiomer of a chiral molecule to be therapeutically active (the eutomer) while the other is inactive or may cause unwanted side effects (the distomer). nih.gov Therefore, developing methods for asymmetric synthesis to control the stereochemistry of derivatives is a critical research direction.

Future work could focus on several established strategies for asymmetric synthesis:

Chiral Auxiliaries: A chiral auxiliary can be covalently attached to a derivative of the target molecule to direct subsequent reactions to form one stereoisomer over another. nih.govscielo.org.mx For example, Oppolzer's camphorsultam has been used as a chiral auxiliary to introduce chirality in the synthesis of thiazole-based ligands. nih.gov

Chiral Catalysts: The use of chiral catalysts is a highly efficient method for producing enantiomerically pure compounds. nih.gov Research into new chiral N,P-ligands for iridium-catalyzed asymmetric hydrogenation of olefins has shown high reactivity and selectivity, a technique that could be adapted for thiazole (B1198619) derivatives. nih.gov Similarly, BINOL-based thiazole thioether ligands have shown good results in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net

Chiral Pool Synthesis: This approach utilizes readily available chiral molecules, such as amino acids or carbohydrates, as starting materials to build complex chiral targets. nih.gov

A significant challenge is the development of methods that are not only highly enantioselective but also applicable to the specific substitution patterns of derivatives made from this compound. The synthesis of 2,4,5-trisubstituted Δ2-thiazolines with high enantiomeric excess has been achieved using Sharpless asymmetric dihydroxylation as a key step, demonstrating a potential pathway for creating chiral thiazole-related structures. cncb.ac.cn

Development of Greener Synthetic Routes

Traditional chemical synthesis often relies on hazardous reagents, organic solvents, and harsh reaction conditions, leading to significant environmental waste. researcher.liferesearchgate.net Green chemistry aims to mitigate this impact by designing more sustainable and environmentally friendly processes. researchgate.netnih.gov For thiazole synthesis, this represents a major area for future development.

Key green chemistry approaches applicable to the synthesis and derivatization of this compound include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net

Ultrasonic Irradiation: Recognized as a green and innocuous technique, ultrasound can promote reactions efficiently. mdpi.com A pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel has been used as a recyclable, eco-friendly biocatalyst under ultrasonic irradiation for thiazole synthesis. mdpi.com

Green Solvents and Catalysts: Replacing hazardous organic solvents with water or using solvent-free conditions is a cornerstone of green chemistry. researchgate.netorganic-chemistry.org The use of recyclable catalysts, such as the aforementioned chitosan hydrogel, further enhances the sustainability of the process. mdpi.com

Multi-Component Reactions: These reactions combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps, saving time, and minimizing waste. researchgate.net

A significant challenge is adapting these green methods to the synthesis of highly functionalized and potentially sensitive derivatives of this compound, ensuring that the efficiency and selectivity of the reactions are maintained or improved.

Advanced Mechanistic Studies of Thiazole Reactivity

A deep understanding of reaction mechanisms is fundamental to optimizing reaction conditions and predicting the outcome of new transformations. For this compound, the two bromine atoms are key reactive sites, particularly for nucleophilic aromatic substitution (SNAr) reactions. While SNAr reactions were traditionally assumed to be stepwise, recent studies have shown that many proceed through a concerted mechanism. nih.gov

Future research should employ advanced techniques to elucidate the precise mechanisms of reactions involving this compound:

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, analyze transition states, and predict reactivity. rsc.orgresearchgate.net Such studies can help understand the activating and deactivating effects of substituents and predict whether a reaction will be stepwise or concerted. researchgate.netnih.gov For instance, DFT studies have been used to investigate the mechanism of nucleophilic substitution on other heterocyclic systems. rsc.org

Kinetic Isotope Effect (KIE) Studies: KIEs are a powerful experimental tool for determining reaction mechanisms and identifying rate-determining steps. nih.gov

Symmetry and Molecular Orbital Theory: This approach can be used to understand the electrophilicity of the carbon atoms bonded to the halogens and explain the necessity for specific reactant geometries. mdpi.com

A key challenge is the complexity of the system. The reactivity of the C2-Br and C5-Br bonds may differ, and their reactivity will be influenced by the electron-withdrawing ester group at the C4 position. Mechanistic studies must be able to distinguish between these effects to build a predictive model of the compound's reactivity.

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) allows for the rapid testing of millions of chemical compounds against biological targets to identify potential new drugs. nih.gov The thiazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. bohrium.commdpi.com By using this compound as a starting point, vast libraries of diverse thiazole derivatives can be created and screened for new therapeutic activities.

Future research in this area would involve:

Library Synthesis: Creating a large and diverse collection of compounds by reacting this compound with various nucleophiles and coupling partners.

Phenotypic and Target-Based Screening: Screening these libraries against a wide range of biological targets. This could include whole-organism screening (phenotypic screening) against bacteria, fungi, or parasites, or screening against specific enzymes, such as protein kinases. researchgate.netnih.govnih.gov For example, HTS has successfully identified thiazole scaffolds as potent inhibitors of the Plasmodium falciparum cGMP-dependent protein kinase, a target for antimalarial drugs. researchgate.net

Hit-to-Lead Optimization: Once "hits" are identified from the HTS campaign, medicinal chemistry efforts would focus on optimizing their structure to improve potency, selectivity, and drug-like properties.

A challenge in HTS is the potential for identifying "frequent hitters" or promiscuous compounds that show activity in many assays through non-specific mechanisms. mdpi.com Therefore, rigorous follow-up studies are essential to validate any hits and confirm their mechanism of action.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Materials Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by analyzing vast datasets to predict properties and guide synthesis. engineering.org.cnrsc.org These tools offer powerful new ways to explore the potential of this compound and its derivatives.

Future applications of AI/ML include:

Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel thiazole derivatives before they are synthesized. nih.gov This can prioritize which compounds to make, saving time and resources.

Reaction Prediction and Optimization: ML models can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose entire synthetic routes (retrosynthesis). engineering.org.cnnih.govyoutube.com This can accelerate the discovery of efficient ways to create complex molecules from the starting thiazole.

De Novo Materials Design: AI can be used to design entirely new molecules with desired properties. rsc.org By training models on data relating chemical structures to material properties (e.g., for organic electronics), AI could design novel thiazole-based materials derived from this compound for applications in areas like organic photovoltaics or OLEDs.

The primary challenge for integrating AI is the need for large, high-quality datasets. The performance of ML models is highly dependent on the data they are trained on. rsc.orgyoutube.com Generating these datasets through automated synthesis and high-throughput experimentation will be crucial for realizing the full potential of AI in this field.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethyl 2,5-dibromothiazole-4-carboxylate?